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Introduction

Osbond acid, scientifically known as all-cis-4,7,10,13,16-docosapentaenoic acid, is an omega-

6 polyunsaturated fatty acid (PUFA) with a 22-carbon chain and five cis double bonds.[1][2] It is

a metabolite of linoleic acid and is formed from the elongation and desaturation of arachidonic

acid.[1][3] While its biological roles are still under investigation, Osbond acid is recognized as

a precursor in the synthesis of eicosanoids, a class of signaling molecules involved in

inflammatory responses and other physiological processes.[4]

This document provides a comprehensive protocol for the extraction of Osbond acid from

animal tissues. As there is no specific protocol for this individual fatty acid, the following

methodology is based on the well-established Folch method for total lipid extraction, which is

highly effective for a broad range of lipids, including PUFAs. The protocol also includes

subsequent steps for the analysis and quantification of Osbond acid, such as saponification,

methylation to fatty acid methyl esters (FAMEs), and analysis by gas chromatography (GC).

Materials and Reagents

Solvents:

Chloroform (HPLC grade)

Methanol (HPLC grade)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b8055562?utm_src=pdf-interest
https://www.benchchem.com/product/b8055562?utm_src=pdf-body
https://en.wikipedia.org/wiki/Docosapentaenoic_acid
https://pubchem.ncbi.nlm.nih.gov/compound/Osbond-acid
https://en.wikipedia.org/wiki/Docosapentaenoic_acid
https://www.medchemexpress.com/osbond-acid.html
https://www.benchchem.com/product/b8055562?utm_src=pdf-body
https://www.wikilectures.eu/w/Biosynthesis_of_eicosanoids
https://www.benchchem.com/product/b8055562?utm_src=pdf-body
https://www.benchchem.com/product/b8055562?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8055562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isopropanol (HPLC grade)

Hexane (HPLC grade)

Acetonitrile (HPLC grade)

Reagents:

0.9% Sodium Chloride (NaCl) solution

Anhydrous Sodium Sulfate (Na₂SO₄)

Nitrogen gas (high purity)

BF₃-Methanol solution (14%) or 6% H₂SO₄ in methanol

Osbond acid analytical standard

Internal standard (e.g., C17:0 or C19:0 fatty acid)

Equipment:

Homogenizer (e.g., Potter-Elvehjem or bead beater)

Centrifuge

Rotary evaporator or nitrogen evaporator

Glass centrifuge tubes with screw caps

Glass Pasteur pipettes

Volumetric flasks

Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary

column (e.g., a polar, wax-type column)
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Part 1: Total Lipid Extraction from Tissues (Modified Folch Method)

This protocol is a modification of the classic Folch method and is designed for the efficient

extraction of total lipids from tissue samples.

Tissue Preparation and Homogenization:

Accurately weigh 0.5-1.0 g of fresh or frozen tissue.

If frozen, allow the tissue to thaw on ice.

Mince the tissue finely with a scalpel.

Transfer the minced tissue to a glass homogenizer or a bead beater tube.

Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., for 1 g of tissue, add 20

mL of the solvent mixture).

Homogenize the tissue until a uniform suspension is obtained. For tougher tissues,

homogenization on ice may be necessary to prevent lipid degradation.

Lipid Extraction:

Transfer the homogenate to a glass screw-cap tube.

Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.

Filter the homogenate through a fat-free filter paper into a clean glass tube, or centrifuge

at 2000 rpm for 10 minutes to pellet the tissue debris.

Carefully transfer the supernatant (the lipid extract) to a new glass tube.

Washing and Phase Separation:

Add 0.2 volumes of 0.9% NaCl solution to the lipid extract (e.g., for 20 mL of extract, add 4

mL of NaCl solution).

Vortex the mixture for 30 seconds.
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Centrifuge at 2000 rpm for 5 minutes to facilitate the separation of the two phases.

Two distinct layers will form: an upper aqueous layer (containing methanol, water, and

non-lipid contaminants) and a lower organic layer (containing chloroform and the extracted

lipids).

Carefully remove the upper aqueous layer using a Pasteur pipette. It is advisable to rinse

the interface with a small amount of a 1:1 methanol:water mixture without disturbing the

lower phase to remove any residual contaminants.

Solvent Removal and Lipid Quantification:

Add a small amount of anhydrous sodium sulfate to the lower chloroform phase to remove

any residual water.

Transfer the dried chloroform phase to a pre-weighed round-bottom flask or vial.

Evaporate the chloroform under a stream of nitrogen gas or using a rotary evaporator at a

temperature not exceeding 40°C.

Once the solvent is completely evaporated, re-weigh the flask or vial to determine the total

lipid yield.

The dried lipid extract can be stored under nitrogen at -20°C or -80°C until further analysis.

Part 2: Saponification and Methylation to Fatty Acid Methyl Esters (FAMEs)

For the analysis of fatty acid composition by GC, the extracted lipids must be converted to their

more volatile methyl esters.

Saponification:

To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH.

Heat the mixture at 100°C for 10 minutes in a sealed tube. This will hydrolyze the fatty

acid esters to free fatty acids.

Methylation:
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After cooling, add 2 mL of 14% BF₃-methanol solution or 6% H₂SO₄ in methanol.

Heat the mixture again at 100°C for 10 minutes. This will convert the free fatty acids to

their corresponding methyl esters (FAMEs).

Extraction of FAMEs:

After cooling, add 1 mL of hexane and 1 mL of distilled water to the tube.

Vortex thoroughly and then centrifuge to separate the phases.

The upper hexane layer contains the FAMEs. Carefully transfer this layer to a clean vial for

GC analysis.

Part 3: Quantification of Osbond Acid by Gas Chromatography (GC)

The FAMEs mixture is analyzed by GC-FID to separate and quantify individual fatty acids.

GC Analysis:

Inject 1 µL of the FAMEs solution into the GC.

Typical GC conditions for FAME analysis include:

Column: A polar capillary column (e.g., Carbowax).

Carrier Gas: Helium or Hydrogen.

Injector Temperature: 250°C.

Detector Temperature (FID): 280°C.

Oven Temperature Program: Start at a lower temperature (e.g., 180°C) and ramp up to

a higher temperature (e.g., 240°C) to ensure separation of all FAMEs.

Quantification:

Identify the Osbond acid methyl ester peak by comparing its retention time to that of a

pure Osbond acid FAME standard.
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Quantification is achieved by comparing the peak area of the Osbond acid methyl ester to

the peak area of a known amount of an internal standard that was added to the sample

before the extraction process.

Data Presentation

The total lipid content can vary significantly between different tissue types. The following table

provides representative data on the total lipid content of various tissues from mice, which can

serve as a general guideline for expected yields.

Tissue Type Total Lipid Content (% of wet weight)

Liver 5 - 15%

Brain 8 - 12%

Heart 3 - 5%

Skeletal Muscle 2 - 8%

Adipose Tissue (White) 60 - 85%

Kidney 3 - 6%

Spleen 2 - 4%

Plasma 0.4 - 0.8%

Note: Data are approximate and can vary based on the species, age, diet, and physiological

state of the animal. Osbond acid will constitute a small fraction of the total lipids.

Mandatory Visualization
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Part 1: Total Lipid Extraction

Part 2: FAME Preparation

Part 3: Analysis
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Caption: Experimental workflow for the extraction and quantification of Osbond acid from

tissues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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